3-(Methylsulfonyl)piperidine

Vue d'ensemble

Description

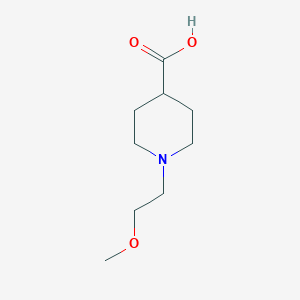

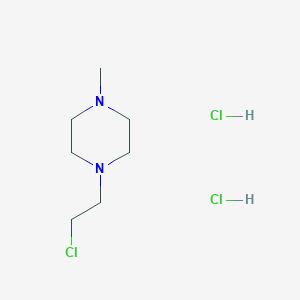

3-(Methylsulfonyl)piperidine is a chemical compound with the molecular formula C6H13NO2S . It has a molecular weight of 166.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has been widespread and is an important task of modern organic chemistry . Specific methods of piperidine synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

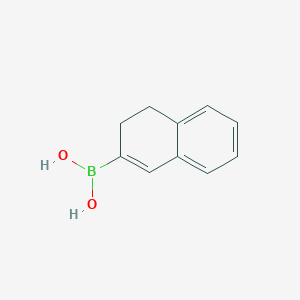

The molecular structure of this compound can be represented by the SMILES string O=S(CC1CNCCC1)©=O . The InChI key for this compound is YIFHCOIIDDBQCK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C6H13NO2S . It has a molecular weight of 166.02 .Applications De Recherche Scientifique

1. Pharmaceutical Research and Drug Development

3-(Methylsulfonyl)piperidine and its derivatives are studied extensively in the field of pharmaceutical research. One such derivative, N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, showed promising results as an inhibitor in the context of myocardial infarction treatment (Oinuma et al., 1991). Additionally, piperidine derivatives have been investigated for their cytotoxic properties against neoplastic cells, with some showing selective toxicity for malignant cells over normal cells (Pati et al., 2008).

2. Antimicrobial and Antifungal Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial efficacy. Some compounds, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, have shown significant potency against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

3. Development of Selective Receptor Ligands

Research on this compound derivatives has led to the development of selective ligands for specific receptors, such as the 5-HT7 receptor, with potential therapeutic applications for CNS disorders (Canale et al., 2016).

4. Anticancer Research

The compound class including this compound is actively researched for anticancer applications. Various derivatives have been shown to have cytotoxic effects on cancer cells, indicating their potential use in cancer therapy (Khalid et al., 2016).

5. Exploration in Behavioral Neuroscience

Piperidine, a related compound, has been studied for its potential role in psychiatric disorders and behavioral regulation, indicating a broader scope of research for its derivatives including this compound (Abood et al., 1961).

6. Development of Fluorescent Tags for Biological Research

Derivatives of this compound have been used to develop fluorescence-tagged compounds that can act as potent histamine H3 receptor ligands, offering tools for studying receptor binding sites and aiding in biological research (Amon et al., 2007).

7. Synthesis of Functionalized Piperidines

Research has also focused on the synthesis of this compound derivatives for creating functionalized piperidines, which are valuable in various chemical and pharmaceutical applications (Chang et al., 2002).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 3-(methylsulfonyl)piperidine, have significant roles in various pharmaceutical applications .

Mode of Action

Piperidine and its derivatives are known to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Piperidine and its derivatives are known to have a variety of biochemical and pharmaceutical properties .

Safety and Hazards

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions in research should focus on improving its efficacy and safety, investigating its potential applications in psychiatric disorders, and developing novel formulations for therapeutic use.

Propriétés

IUPAC Name |

3-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJLJPZGBKCUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624195 | |

| Record name | 3-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290328-56-2 | |

| Record name | 3-(Methylsulfonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290328-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B1370788.png)

![Dibenzo[b,d]furan-3-sulfonyl chloride](/img/structure/B1370798.png)